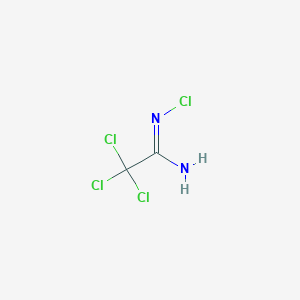

N',2,2,2-Tetrachloroacetamidine

Description

N’,2,2,2-Tetrachloroacetamidine is a chemical compound with the molecular formula C2H2Cl4N2 and a molecular weight of 195.864 g/mol . It is known for its unique structure, which includes four chlorine atoms attached to an acetamidine core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Properties

CAS No. |

22876-01-3 |

|---|---|

Molecular Formula |

C2H2Cl4N2 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

N',2,2,2-tetrachloroethanimidamide |

InChI |

InChI=1S/C2H2Cl4N2/c3-2(4,5)1(7)8-6/h(H2,7,8) |

InChI Key |

KUECWKYCHVOFEE-UHFFFAOYSA-N |

Isomeric SMILES |

C(=N/Cl)(\C(Cl)(Cl)Cl)/N |

Canonical SMILES |

C(=NCl)(C(Cl)(Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2,2,2-Tetrachloroacetamidine typically involves the reaction of tetrachloroacetonitrile with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’,2,2,2-Tetrachloroacetamidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,2,2,2-Tetrachloroacetamidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.

Common Reagents and Conditions

Common reagents used in reactions with N’,2,2,2-Tetrachloroacetamidine include bases, acids, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving N’,2,2,2-Tetrachloroacetamidine depend on the type of reaction and reagents used. For example, substitution reactions can yield various substituted acetamidines, while hydrolysis can produce amides and acids .

Scientific Research Applications

N’,2,2,2-Tetrachloroacetamidine is used in a wide range of scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Research involving N’,2,2,2-Tetrachloroacetamidine explores its potential as a therapeutic agent or a precursor to pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N’,2,2,2-Tetrachloroacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Comparison with Similar Compounds

Similar Compounds

N,2,2,2-Tetrachloroacetamide: Similar in structure but differs in the functional group attached to the acetamide core.

N-(2,2,2-Trichloroacetyl)morpholine: Contains a trichloroacetyl group instead of tetrachloroacetamidine.

N-Phenethyl-2,2,2-Trichloroacetamide: Another related compound with a trichloroacetamide core.

Uniqueness

N’,2,2,2-Tetrachloroacetamidine is unique due to its high chlorine content and specific reactivity patterns. Its ability to undergo various substitution and hydrolysis reactions makes it a valuable reagent in synthetic chemistry.

Biological Activity

N',2,2,2-Tetrachloroacetamidine is a synthetic compound that has garnered attention for its biological activity, particularly in the context of pharmacology and toxicology. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (CClNO) is characterized by its tetrachloroacetamidine moiety. Its structure allows for significant interactions with various biological systems, influencing metabolic pathways and cellular functions.

The compound exhibits notable interactions with enzymes and proteins, particularly cytochrome P450 enzymes. These interactions can inhibit enzyme activity, leading to altered metabolic processes. The biochemical properties can be summarized as follows:

| Property | Description |

|---|---|

| Metabolism | Primarily metabolized by cytochrome P450 enzymes |

| Enzyme Interaction | Inhibits key metabolic enzymes |

| Protein Binding | Alters protein structure and function |

| Oxidative Stress | Induces oxidative stress through reactive intermediates |

Cellular Effects

This compound affects cellular signaling pathways and gene expression. Key findings include:

- Cell Signaling : Disruption of signaling pathways can lead to altered cellular responses.

- Gene Expression : Modulates transcription factors involved in detoxification and stress responses.

- Metabolic Impact : Inhibits metabolic enzymes, resulting in reduced energy production.

Molecular Mechanism

The compound's biological activity is mediated through several molecular mechanisms:

- Enzyme Inhibition : Binding to cytochrome P450 results in decreased metabolism of substrates.

- Transcriptional Modulation : Interacts with transcription factors to alter gene expression.

- Reactive Intermediate Formation : Metabolism produces reactive species that can damage cellular macromolecules.

Dosage Effects in Animal Models

Research indicates that the biological effects vary significantly with dosage:

- Low Doses : Mild biochemical changes without significant toxicity.

- High Doses : Induces toxic effects such as liver damage and neurotoxicity. Threshold effects suggest that adverse outcomes occur only after reaching certain dosage levels.

Toxicological Studies

A review of toxicological studies reveals critical insights into the compound's safety profile:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Higher concentrations linked to liver damage and neurotoxicity |

| Chronic Exposure | Sustained alterations in gene expression and metabolic function |

| Dose-Response Relationship | Significant adverse effects only after specific dosage thresholds |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated interaction with cytochrome P450 leading to metabolic alterations. |

| Study B (2023) | Highlighted role in inducing oxidative stress and affecting cellular metabolism. |

| Study C (2024) | Discussed environmental impact and health risks associated with high exposure levels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.